![molecular formula C15H14ClN7O4 B5855281 1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B5855281.png)
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride
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Overview
Description
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride typically involves the reaction of aminoguanidine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically filtered, and the product is recrystallized from a suitable solvent to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as zinc and cadmium.
Biology: Exhibits potential antibacterial and antitumor activities, making it useful in biological research.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride involves its interaction with specific molecular targets. The compound can chelate metal ions, forming stable complexes that exhibit biological activity. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(5-bromo-2-hydroxyphenyl-methylideneamino)guanidine hydrochloride: Similar in structure but with bromine and hydroxyl groups instead of nitro groups.
1,3-diaminoguanidine hydrochloride: A simpler compound with similar guanidine functionality.
Uniqueness
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride is unique due to its specific nitro functional groups, which impart distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various research fields .
Properties
IUPAC Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4.ClH/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26;/h1-10H,(H3,16,19,20);1H/b17-9-,18-10-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRCXQLXQOUOO-DIRHCNHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N/C(=N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])/N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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